molecular formula C14H18N8O6 B4344619 N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B4344619
M. Wt: 394.34 g/mol
InChI Key: SEXRWFZALDQMNV-UHFFFAOYSA-N
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Description

N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound characterized by the presence of pyrazole rings substituted with nitro groups and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The nitro groups and pyrazole rings can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • Dimethyl N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]aspartate
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide stands out due to its dual pyrazole rings and multiple nitro groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and interactions that similar compounds may not exhibit .

Properties

IUPAC Name

N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-2-(4-nitropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O6/c1-8-13(22(27)28)9(2)19(18-8)5-4-12(23)16-17-14(24)10(3)20-7-11(6-15-20)21(25)26/h6-7,10H,4-5H2,1-3H3,(H,16,23)(H,17,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXRWFZALDQMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

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